molecular formula C14H8F4O3 B6399051 3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261961-84-5

3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6399051
CAS No.: 1261961-84-5
M. Wt: 300.20 g/mol
InChI Key: NTXRUXMSXLCPHZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-10-1-2-11(12(19)6-10)7-3-8(13(20)21)5-9(4-7)14(16,17)18/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRUXMSXLCPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689434
Record name 4'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-84-5
Record name 4'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antioxidant properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and potential biological activity compared to similar compounds.

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